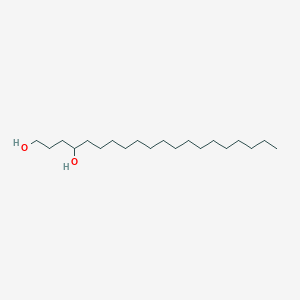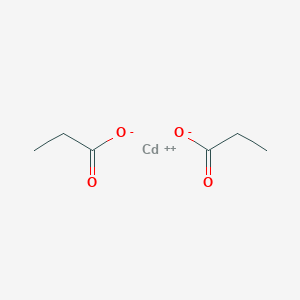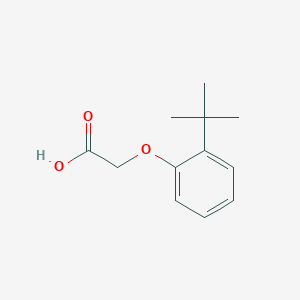
2-(叔丁基苯氧基)乙酸
描述
“(2-Tert-butylphenoxy)acetic acid” is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.26 . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The molecular structure of “(2-Tert-butylphenoxy)acetic acid” is represented by the InChI code1S/C12H16O3/c1-12(2,3)9-6-4-5-7-10(9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) . Physical And Chemical Properties Analysis
“(2-Tert-butylphenoxy)acetic acid” is a solid substance stored at room temperature . It has a molecular weight of 208.26 .科学研究应用
Proteomics Research
(2-Tert-butylphenoxy)acetic acid: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used in the preparation of samples for proteomic analysis. It may be involved in modifying certain chemical groups in proteins to allow for better identification and characterization during mass spectrometry .
Chromatography
In chromatography, a method for separating mixtures, (2-Tert-butylphenoxy)acetic acid can be used as a standard or reference compound. It helps in calibrating the system and ensuring the accuracy of the chromatographic separation process. This is essential for identifying and quantifying the components of complex biological samples .
Mass Spectrometry
This compound finds its application in mass spectrometry as well. It could be used as a calibration standard for mass spectrometers, which are instruments that measure the masses within a sample. Accurate calibration with standards like (2-Tert-butylphenoxy)acetic acid is crucial for the correct interpretation of mass spectrometry data .
Chemical Synthesis
(2-Tert-butylphenoxy)acetic acid: is also used in chemical synthesis. It can act as an intermediate in the synthesis of more complex molecules. Its chemical structure allows it to participate in various chemical reactions, contributing to the creation of new compounds with potential applications in medicine, agriculture, and other industries .
Biochemical Research
In biochemical research, this compound may be used to study enzyme-catalyzed reactions. It could serve as a substrate or inhibitor for certain enzymes, helping researchers understand the mechanisms of enzyme action and regulation .
Medicinal Chemistry
(2-Tert-butylphenoxy)acetic acid: is relevant in medicinal chemistry, where it might be used in the design and development of new pharmaceutical agents. Its structure could be modified to produce new compounds with desired biological activities .
Agricultural Chemistry
In the field of agricultural chemistry, (2-Tert-butylphenoxy)acetic acid could be used to develop new agrochemicals. It may be involved in the synthesis of herbicides, pesticides, or plant growth regulators, contributing to the enhancement of crop protection and productivity .
Material Science
Lastly, in material science, this compound could be used in the development of new materials with specific properties. It might be incorporated into polymers or coatings to impart certain characteristics, such as increased durability or chemical resistance .
安全和危害
“(2-Tert-butylphenoxy)acetic acid” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
属性
IUPAC Name |
2-(2-tert-butylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-6-4-5-7-10(9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLOJHIYXGMZEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389665 | |
| Record name | (2-tert-butylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Tert-butylphenoxy)acetic acid | |
CAS RN |
19271-90-0 | |
| Record name | (2-tert-butylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-tert-butylphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



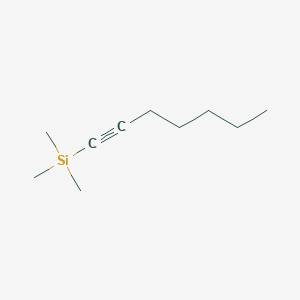
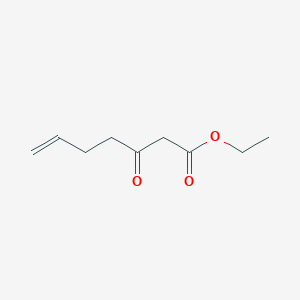




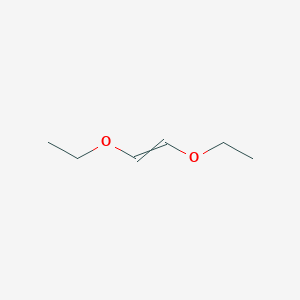
![2H-Indol-2-one, 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro-](/img/structure/B103055.png)

![4-Methoxybenzo[c]cinnoline](/img/structure/B103057.png)
![2-[(3-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B103060.png)
